![molecular formula C23H18BrCl2N3S2 B2567204 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole CAS No. 344271-28-9](/img/structure/B2567204.png)

3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

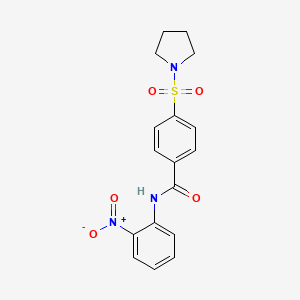

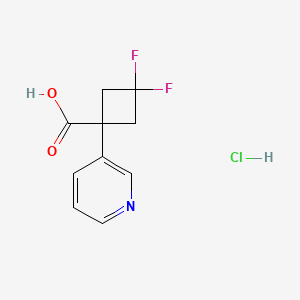

This compound is a triazole derivative with the CAS number 344271-28-9 . It contains a 1,2,4-triazole ring substituted with phenyl, bromobenzyl, and dichlorobenzyl groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This ring is substituted at the 3, 4, and 5 positions with a bromobenzyl group, a phenyl group, and a dichlorobenzyl group, respectively .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Drug Development

Triazole derivatives, including those within the 1,2,4-triazole category, are pivotal in the development of new pharmacological agents. Their structural versatility allows for significant biological activity, making them integral in creating new drugs with diverse applications. The synthesis and evaluation of these compounds have led to potential uses in anti-inflammatory, antimicrobial, antitumoral, and antiviral therapies. Studies highlight the importance of developing novel triazole compounds to address green chemistry principles, energy efficiency, and sustainability in drug synthesis (Ferreira et al., 2013).

Biological Activities and Synthetic Approaches

The exploration into 1,2,4-triazole derivatives has unveiled a rich spectrum of biological activities, ranging from antimicrobial to antioxidant effects. Research underscores the necessity for more rational synthesis methods to produce biologically active substances efficiently. Through the synthesis and generalization of new compounds, scientists aim to enhance the therapeutic arsenal against various pathogens and diseases, spotlighting the critical role of triazole derivatives in modern medicinal chemistry (Ohloblina, 2022).

Antioxidant and Antiradical Activities

1,2,4-Triazole-3-thione derivatives have shown promising antioxidant and antiradical activities. These compounds, being compared to biogenic amino acids like cysteine, exhibit potential in mitigating oxidative stress and supporting biochemical processes in patients exposed to high doses of radiation. The exploration of these derivatives highlights their significance in developing treatments for oxidative stress-related conditions (Kaplaushenko, 2019).

Applications Beyond Medicine

Beyond pharmacological applications, 1,2,4-triazole derivatives find utility in fields such as engineering, metallurgy, and agriculture. Their incorporation into products like optical materials, photosensitizers, antioxidants, and corrosion inhibitors underscores the compound's versatility. This adaptability not only benefits pharmaceuticals but also contributes to advancements in materials science and agricultural technologies, showcasing the broad scope of applications for triazole derivatives (Parchenko, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrCl2N3S2/c24-17-11-9-16(10-12-17)13-31-23-28-27-22(29(23)18-5-2-1-3-6-18)15-30-14-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEKXEARMLJEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CSCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrCl2N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B2567121.png)

![6-[2-(4-Fluorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2567131.png)

![N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567132.png)

![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)

![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)

![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)